2,5-difluoro-N-(propan-2-yl)aniline
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Overview
Description
2,5-Difluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11F2N It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions, and the amino group is substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluoro-N-(propan-2-yl)aniline can be synthesized through several methods. One common approach involves the reaction of 2,5-difluoronitrobenzene with isopropylamine under reducing conditions. The reaction typically proceeds as follows:
Nitration: 2,5-Difluorobenzene is nitrated to form 2,5-difluoronitrobenzene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Alkylation: The resulting 2,5-difluoroaniline is then alkylated with isopropylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
2,5-Difluoro-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoroaniline: Lacks the isopropyl group, making it less hydrophobic.
2,4-Difluoro-N-(propan-2-yl)aniline: Has fluorine atoms at different positions, affecting its reactivity and properties.
2,5-Dichloro-N-(propan-2-yl)aniline: Chlorine atoms instead of fluorine, leading to different chemical behavior.
Uniqueness
2,5-Difluoro-N-(propan-2-yl)aniline is unique due to the specific positioning of fluorine atoms and the isopropyl group, which confer distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Properties
Molecular Formula |
C9H11F2N |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
2,5-difluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11F2N/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3 |
InChI Key |
UFDPHGGPXUIWSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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